molecular formula C10H10F3NO B567166 (S)-8-(trifluoromethyl)chroman-4-amine CAS No. 1228569-07-0

(S)-8-(trifluoromethyl)chroman-4-amine

Número de catálogo: B567166
Número CAS: 1228569-07-0
Peso molecular: 217.191
Clave InChI: SZKIIVYBHMLAKJ-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-8-(Trifluoromethyl)chroman-4-amine (CAS 890839-70-0) is a chiral chroman derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined (S)-configuration at the 4-position and a metabolically stable trifluoromethyl group at the 8-position of the chroman scaffold. With a molecular formula of C 10 H 10 F 3 NO and a molecular weight of 217.19 g/mol, it is supplied with a high purity guarantee of ≥98% . For optimal stability, it is recommended to store this amine under a sealed, dry environment at 2-8°C . This compound serves as a critical building block in organic synthesis and is a privileged scaffold for developing potential therapeutics. Research into closely related (S)-chroman-4-amine analogues highlights their promise in neurodegenerative disease research, such as Alzheimer's disease, where they have demonstrated potent acetylcholinesterase (AChE) inhibition. The strategic incorporation of the trifluoromethyl group is a key structural feature, known to enhance lipophilicity and metabolic stability, thereby improving the compound's pharmacokinetic profile and its ability to penetrate the blood-brain barrier . The specific stereochemistry is also crucial, as (S)-isomers of chroman-4-amine derivatives often show superior biological activity and target engagement compared to their (R)-counterparts . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKIIVYBHMLAKJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677285
Record name (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228569-07-0
Record name (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-8-(trifluoromethyl)chroman-4-amine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of (S)-8-(Trifluoromethyl)chroman-4-amine

Executive Context & Molecular Identity

The chroman-4-amine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting robust efficacy across neurological, metabolic, and oncological targets. Specifically, (S)-8-(trifluoromethyl)chroman-4-amine serves as a vital chiral building block. The introduction of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the C8 position dramatically alters the pharmacokinetic profile of the molecule, enhancing metabolic stability and membrane permeability[1].

Because biological receptors are highly stereospecific, the isolation of the exact (S)-enantiomer (CAS: 1228569-07-0) is critical[2]. Racemic mixtures (CAS: 890839-70-0) often exhibit halved efficacy or off-target toxicity, necessitating rigorous asymmetric synthesis and analytical validation[3].

Table 1: Physicochemical and Structural Parameters
ParameterValue / Description
Chemical Name (S)-8-(trifluoromethyl)chroman-4-amine
Enantiopure CAS Number 1228569-07-0
Racemate CAS Number 890839-70-0
Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Stereocenter Location C4 (Chiral Amine)
Key Functional Groups Primary amine (C4), Ether linkage (Chroman ring), -CF3 (C8)

Pharmacological Significance & Target Mechanistics

Chroman-4-amine derivatives are heavily investigated for their regulatory effects on ion channels and cellular enzymes. Most notably, functionalized chroman-4-amines exhibit potent antagonistic activity against TRPM8 (Transient Receptor Potential Melastatin 8), a non-selective cation channel predominantly expressed in sensory neurons[4].

In pathological states, TRPM8 over-activation by cold stimuli or endogenous ligands leads to neuropathic pain and hypersensitivity. By sterically binding to the channel pore or allosteric sites, (S)-8-(trifluoromethyl)chroman-4-amine derivatives block the influx of Ca2+ and Na+, preventing neuronal depolarization and silencing the pain signal cascade[4]. Furthermore, similar chroman-4-one and chroman-4-amine analogs have been successfully mapped as SIRT2 (Sirtuin 2) selective inhibitors, suggesting potential auxiliary applications in neurodegenerative disease and oncology[5].

TRPM8Pathway T1 Cold Stimulus / Endogenous Agonist T2 TRPM8 Channel Activation T1->T2 T3 Ca2+ / Na+ Influx T2->T3 T4 Neuronal Depolarization T3->T4 T5 Neuropathic Pain Transmission T4->T5 T6 Chroman-4-amine Antagonist T6->T2 Steric Blockade

Caption: TRPM8 ion channel modulation and inhibitory mechanism of chroman-4-amine derivatives.

Enantioselective Synthesis Protocol

To achieve the absolute (S)-configuration at the C4 position, modern protocols utilize asymmetric reductive amination governed by chiral auxiliaries, predominantly Ellman’s sulfinamide ((S)-(-)-2-methylpropane-2-sulfinamide)[1]. This route guarantees high diastereomeric excess (d.e.) while avoiding the heavy metal toxicity associated with alternative asymmetric hydrogenation catalysts.

Table 2: Synthetic Step Metrics & In-Process Controls (IPCs)
Process StepCore ReagentsTarget OutputExpected YieldIPC Validation Metric
1. Condensation Ti(OEt)4, THF, 75°CN-Sulfinyl Imine85-90%Disappearance of m/z 216 (Ketone)
2. Reduction NaBH4, THF, -50°C(S,S)-Sulfinamide>82% (>98% d.e.)Diastereomeric ratio via LC-MS
3. Deprotection 4M HCl in MeOH, RT(S)-Chroman-4-amine90-95%Major peak at m/z 218 [M+H]+
Detailed Methodology & Causality
  • Step 1: Titanium-Mediated Imine Condensation

    • Protocol: Dissolve 8-(trifluoromethyl)chroman-4-one (1.0 eq) and (S)-tert-butanesulfinamide (1.2 eq) in anhydrous THF. Slowly add Titanium(IV) ethoxide [Ti(OEt)4] (2.0 eq). Reflux at 75°C for 12 hours.

    • Expertise & Causality: The C4 ketone of the chroman ring is sterically hindered by the adjacent aromatic system. Standard acid catalysts fail to drive imine formation efficiently. Ti(OEt)4 is deliberately selected because it acts dually as a strong Lewis acid to activate the carbonyl carbon and as a highly effective water scavenger, irreversibly driving the equilibrium toward the N-sulfinyl imine without degrading the moisture-sensitive product[1].

  • Step 2: Diastereoselective Hydride Reduction

    • Protocol: Cool the isolated N-sulfinyl imine in THF to precisely -50°C. Add Sodium Borohydride (NaBH4) (3.0 eq) in small portions over 30 minutes. Quench with saturated NH4Cl after 4 hours.

    • Expertise & Causality: The extreme cryogenic condition (-50°C) is not arbitrary; it minimizes bond rotation, locking the N-sulfinyl imine into a rigid transition state. The bulky tert-butyl group of Ellman's auxiliary sterically occludes the Si-face of the C=N bond. Consequently, the borohydride nucleophile is forced to attack exclusively from the less hindered Re-face. This spatial restriction is the causality behind achieving a nearly absolute (S)-configuration at the new chiral center.

  • Step 3: Acidic Cleavage

    • Protocol: Dissolve the purified (S,S)-sulfinamide in anhydrous Methanol. Introduce 4M HCl in Dioxane (3.0 eq) and stir at room temperature for 2 hours. Precipitate the final hydrochloride salt using diethyl ether.

    • Expertise & Causality: Anhydrous conditions must be strictly maintained. Aqueous acids risk solvolysis of the delicate chroman ether linkage. The methanolic HCl selectively cleaves the N-S bond to liberate the primary amine. The resulting tert-butyl sulfinate byproduct is easily washed away during the ether trituration, serving as a self-purifying isolation mechanism.

SynthesisWorkflow A 8-(Trifluoromethyl)chroman-4-one B (S)-tert-butanesulfinamide + Ti(OEt)4 Condensation A->B C Chiral N-Sulfinyl Imine B->C D Diastereoselective Reduction (NaBH4 / THF / -50°C) C->D E (S,S)-Sulfinamide Intermediate D->E F Acidic Deprotection (HCl / MeOH) E->F G (S)-8-(Trifluoromethyl)chroman-4-amine CAS: 1228569-07-0 F->G

Caption: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high enantiopurity.

Self-Validating Analytical Systems

A trusted synthesis must prove its own accuracy through orthogonal self-validating frameworks. Relying solely on the predictability of the chiral auxiliary is insufficient for pharmaceutical-grade development.

  • Chiral Validation via HPLC: To empirically prove that the desired (S)-enantiomer (CAS: 1228569-07-0) has been isolated, the system must self-validate using Chiral High-Performance Liquid Chromatography (HPLC). By utilizing a chiral stationary phase (e.g., Chiralcel OD-H) and injecting a known racemic standard (CAS: 890839-70-0) first, the chromatogram establishes baseline retention times for both (R) and (S) isomers[3]. The subsequent injection of the synthetic batch must show a solitary peak corresponding to the (S) retention time, yielding an integration of >99% enantiomeric excess (ee).

  • Structural Validation via 19F-NMR: Given the electronegativity of the CF3 group, traditional 1H-NMR is paired orthogonally with 19F-NMR. The presence of a sharp singlet around -62.0 ppm provides definitive validation of the intact trifluoromethyl group at the C8 position, ensuring no defluorination occurred during the reductive synthesis phases.

References

  • [4] Title: US20140045855A1 - Chroman derivatives as trpm8 inhibitors. Source: Google Patents. URL:

  • [5] Title: Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Source: Gupea (University of Gothenburg). URL: [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Derivatization of (S)-8-(Trifluoromethyl)chroman-4-amine for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The chroman ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific scaffold, (S)-8-(trifluoromethyl)chroman-4-amine, presents a particularly compelling starting point for a drug discovery campaign. It combines several key features: a defined stereocenter at the C4 position, a primary amine handle for versatile chemical modification, and a potent electron-withdrawing trifluoromethyl (CF3) group at the C8 position. The CF3 group can significantly enhance metabolic stability and modulate the physicochemical properties of derivative compounds.[4]

The derivatization of this primary amine is a critical step in exploring the structure-activity relationship (SAR) of this chemical series.[5] By systematically modifying the amine with a diverse set of chemical moieties, researchers can generate a focused library of novel compounds. This library can then be screened against various biological targets to identify lead compounds with desired potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of (S)-8-(trifluoromethyl)chroman-4-amine. It outlines robust protocols for three fundamental and high-yielding transformations—N-acylation, N-sulfonylation, and urea formation—and provides expert insights into the rationale behind experimental choices and library design.

Strategic Overview of Derivatization

The primary amine of the chroman scaffold is a nucleophilic center that can readily react with a variety of electrophiles. The goal is to create a library that systematically probes the chemical space around this amine to understand what features are required for biological activity. The three chosen derivatization pathways—forming amides, sulfonamides, and ureas—introduce distinct functional groups with different steric, electronic, and hydrogen-bonding properties.

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Compound Library & Screening Start (S)-8-(Trifluoromethyl) chroman-4-amine Acylation N-Acylation (Amide Formation) Start->Acylation RCOCl, Base Sulfonylation N-Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO₂Cl, Base Urea Urea Formation Start->Urea RNCO Library Focused Derivative Library Acylation->Library Sulfonylation->Library Urea->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-Based Assays) Library->Screening

Figure 1: General workflow for the derivatization of the core scaffold to generate a focused library for biological screening.

Detailed Derivatization Protocols

The following protocols are designed to be robust and reproducible. It is essential to ensure all glassware is oven-dried and reactions involving acyl or sulfonyl chlorides are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive electrophiles.[6][7]

Safety Precautions: Always work in a well-ventilated fume hood. Acyl chlorides, sulfonyl chlorides, and isocyanates are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Acylation (Amide Bond Formation)

This protocol describes the reaction of the primary amine with an acyl chloride to form a stable amide bond. The formation of amides is a cornerstone of medicinal chemistry.[8] The use of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[7][8]

Materials:

  • (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.)

  • Acyl chloride (e.g., benzoyl chloride) (1.05 - 1.1 eq.)

  • Triethylamine (TEA) (1.2 - 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 - 1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.[7]

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 - 1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated chroman derivative.

Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

This protocol details the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents.[6] The reaction mechanism is analogous to acylation, involving nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[6] Careful temperature control and anhydrous conditions are paramount to prevent hydrolysis of the sulfonyl chloride and minimize side reactions.[9]

Materials:

  • (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.)

  • Sulfonyl chloride (e.g., methanesulfonyl chloride) (1.0 - 1.1 eq.)

  • Pyridine or Triethylamine (1.2 - 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, syringe, ice bath

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[6]

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.1 eq.) dropwise to the cooled amine solution over 15-30 minutes. A slow, controlled addition is crucial to manage the exothermic reaction.[6]

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. A thorough aqueous workup is critical to remove all salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by flash column chromatography or recrystallization.

Protocol 3: Urea Formation

This protocol describes the synthesis of an N,N'-disubstituted urea by reacting the primary amine with an isocyanate. This reaction is typically very clean, rapid, and high-yielding, often proceeding without the need for a catalyst or base.[10] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Materials:

  • (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.)

  • Isocyanate (e.g., phenyl isocyanate) (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve the (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq.) in anhydrous THF.

  • Isocyanate Addition: Add the isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete once all starting materials are consumed, and a single, less polar product spot is observed.

  • Workup & Isolation: In many cases, the urea product is poorly soluble and will precipitate from the reaction mixture. The product can be isolated by filtration, washing the solid with a small amount of cold solvent (e.g., THF or ether) to remove any unreacted starting materials.

  • Concentration: If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid is often pure enough for biological screening. If necessary, the product can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether.

Library Design for Structure-Activity Relationship (SAR) Screening

Creating a small, intelligent library of derivatives is more effective than random synthesis. The goal is to systematically vary the substituents (R-group) attached to the amine to probe how changes in size, electronics, and functionality affect biological activity.

G cluster_0 Core Amine cluster_1 SAR Probes cluster_2 Example Reagents (R-X) Start (S)-Chroman-NH₂ Sterics Probe Steric Bulk Start->Sterics Electronics Probe Electronics Start->Electronics Hbond Probe H-Bonding Start->Hbond Sterics_S Acetyl Chloride (Small) Sterics->Sterics_S Sterics_L Pivaloyl Chloride (Bulky) Sterics->Sterics_L Elec_WDG 4-Nitrobenzoyl Chloride (Electron Withdrawing) Electronics->Elec_WDG Elec_EDG 4-Methoxybenzoyl Chloride (Electron Donating) Electronics->Elec_EDG Hbond_D 4-Hydroxybenzoyl Chloride (H-Bond Donor) Hbond->Hbond_D Hbond_A Pyridine-4-carbonyl Chloride (H-Bond Acceptor) Hbond->Hbond_A

Figure 2: A decision-making framework for selecting reagents to build a diverse chemical library for SAR studies.

Quantitative Data Summary for Protocols

ProtocolDerivatization TypeKey Reagent (Example)Base (eq.)SolventTemp. (°C)Time (h)
1 N-AcylationBenzoyl Chloride (1.1)TEA (1.5)DCM0 to RT1 - 4
2 N-SulfonylationMethanesulfonyl Chloride (1.1)Pyridine (1.5)DCM0 to RT2 - 16
3 Urea FormationPhenyl Isocyanate (1.0)NoneTHFRT0.5 - 2

Characterization and Screening

Characterization: All synthesized derivatives must be fully characterized to confirm their structure and assess purity before biological screening. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) to monitor reactions and confirm molecular weight, and high-resolution (HRMS) for exact mass determination.

  • Purity Analysis: HPLC or LC-MS to determine purity, which should typically be >95% for screening.

Biological Screening: Based on the known activities of the chroman scaffold, the synthesized library could be screened in a variety of assays.[11][12] Examples include:

  • Anticancer Assays: Cytotoxicity assays against various cancer cell lines (e.g., A549, HCT116).[12]

  • Enzyme Inhibition Assays: Screening against specific enzyme targets like kinases or acetyl-CoA carboxylases (ACCs).[12][13]

  • Antimicrobial Assays: Determining the minimum inhibitory concentration (MIC) against bacterial or fungal strains.[14]

By following these detailed protocols and strategic considerations, researchers can efficiently generate and screen a high-quality library of novel (S)-8-(trifluoromethyl)chroman-4-amine derivatives, accelerating the journey of drug discovery.

References

  • Ferreira, M. J., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Retrieved from [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. Retrieved from [Link]

  • Kumar, A. & Kumar, R. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, W., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]

  • Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

  • Ranu, B. C., et al. (2012). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

  • Ranu, B. C., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc. Retrieved from [Link]

  • Heravi, M. M., et al. (2016). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. Retrieved from [Link]

  • Zhang, M., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Bandgar, B. P., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Retrieved from [Link]

  • Li, W., et al. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mizuno, T., et al. (2010). Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions. ResearchGate. Retrieved from [Link]

  • Khan, M. S. & Gheyas, T. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Toxicants. Retrieved from [Link]

  • Senanayake, C. H., et al. (2006). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. Retrieved from [Link]

  • Noushini, S., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from [Link]

  • Haugland, R. P. (1997). U.S. Patent No. 5,631,374. Google Patents.
  • Emami, S. & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

  • Kadyrova, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Retrieved from [Link]

  • Buchbinder, N. W., et al. (2019). U.S. Patent Application No. WO2019070827A1. Google Patents.
  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

Sources

Application Note and Protocol: Selective N-Alkylation of (S)-8-(trifluoromethyl)chroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the N-alkylation of (S)-8-(trifluoromethyl)chroman-4-amine, a crucial transformation for synthesizing derivatives with significant potential in medicinal chemistry and drug development. We present a detailed, field-proven protocol centered on reductive amination, a highly versatile and efficient method for this conversion.[1][2] This application note delves into the underlying chemical principles, offers a step-by-step experimental procedure, and provides guidance on troubleshooting and characterization of the final product. The presented protocol is designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Chromanamines

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The trifluoromethyl group at the 8-position can significantly enhance metabolic stability and binding affinity due to its lipophilic and electron-withdrawing nature. N-alkylation of the primary amine at the 4-position allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

Reductive amination is the method of choice for this transformation due to its operational simplicity, mild reaction conditions, and broad substrate scope.[1][4][5] This one-pot reaction involves the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[1][6]

Mechanistic Overview: The Chemistry of Reductive Amination

The reductive amination process can be conceptually divided into two key steps that occur in a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a Schiff base, or imine. The formation of the imine is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]

  • In-situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the desired N-alkylated amine.[6] The choice of reducing agent is critical to the success of the reaction.

Diagram: Reductive Amination Mechanism

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine (S)-8-(trifluoromethyl) chroman-4-amine Carbonyl Aldehyde/Ketone (R-C(O)-R') Imine Imine Intermediate Amine->Imine + Carbonyl - H2O Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Product N-Alkylated Product Imine->Product + [H]

Caption: The two-step, one-pot reductive amination process.

Recommended Protocol: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of (S)-8-(trifluoromethyl)chroman-4-amine with a generic aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
(S)-8-(trifluoromethyl)chroman-4-amine≥95%Commercially AvailableStore under inert atmosphere.
Aldehyde or KetoneReagentVariousEnsure high purity.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)ReagentVariousMoisture-sensitive. Handle under inert atmosphere.
1,2-Dichloroethane (DCE)AnhydrousVariousPreferred solvent for this reaction.[8][9][10]
Acetic Acid (AcOH)GlacialVariousCatalyst for imine formation.[7]
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-house prep.For quenching the reaction.
Dichloromethane (DCM)ACS GradeVariousFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor column chromatography.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-8-(trifluoromethyl)chroman-4-amine (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 10-15 mL per mmol of amine). To this solution, add the aldehyde or ketone (1.1-1.2 eq).

  • Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[7]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).[1]

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][7]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective. The use of NH silica gel or the addition of a small amount of triethylamine to the eluent can help to prevent tailing of the amine product on the column.[11]

Diagram: Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Amine to Flask B 2. Dissolve in Anhydrous DCE A->B C 3. Add Aldehyde/Ketone B->C D 4. Add Acetic Acid C->D E 5. Add NaBH(OAc)₃ D->E F 6. Stir at RT & Monitor E->F G 7. Quench with NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Dry with Na₂SO₄ H->I J 10. Concentrate I->J K 11. Column Chromatography J->K Final Product Final Product K->Final Product

Caption: A streamlined workflow for the N-alkylation reaction.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation.Ensure the use of anhydrous solvent. Increase the reaction time for imine formation before adding the reducing agent.[7]
Premature reduction of the carbonyl compound.Use a milder reducing agent like NaBH(OAc)₃, which is selective for imines over aldehydes and ketones.[7][9]
Inappropriate pH.The reaction is favored under mildly acidic conditions (pH 4-6). Acetic acid is a suitable catalyst.[7]
Formation of Dialkylated Byproduct The secondary amine product is reacting further.Use a stoichiometric amount of the alkylating agent (aldehyde/ketone). Monitor the reaction closely and stop it once the primary amine is consumed.[9]
Starting Material Remains Steric hindrance or low reactivity of reactants.Increase the reaction temperature moderately (e.g., to 40-50 °C). Increase the reaction time.[7]

Characterization of the N-Alkylated Product

The structure and purity of the synthesized N-alkylated (S)-8-(trifluoromethyl)chroman-4-amine derivative should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the newly introduced alkyl group and the overall structure of the molecule. In ¹H NMR, the hydrogens on the carbon adjacent to the nitrogen will typically appear in the 2.3-3.0 ppm range. In ¹³C NMR, the carbons directly bonded to the nitrogen will appear in the 10-65 ppm region.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity. The molecular ion peak for a compound with an odd number of nitrogen atoms will be an odd number.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it under an inert atmosphere and away from water.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the N-alkylation of (S)-8-(trifluoromethyl)chroman-4-amine. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can successfully synthesize a diverse range of N-alkylated derivatives for further investigation in drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed, 61(11), 3849-3862. [Link]

  • Wikipedia. (2023, December 29). Amine alkylation. Retrieved from [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871B1. Washington, DC: U.S. Patent and Trademark Office.
  • Bandyopadhyay, A., Vaddula, B. R., & Tunge, J. A. (2012). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • Bheemireddy, V., & Li, P. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9179–9183. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Reddy, L. R., & Corey, E. J. (2005). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. [Link]

  • Alchem Pharmtech. (n.d.). 8-(Trifluoromethyl)chroman-4-amine hydrochloride. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Emami, S., & Ghasemi, S. (2022). N-dealkylation of Amines. PMC. [Link]

  • Schick, H., & Pforte, W. (1981). Process for the preparation of N-alkylated aromatic amines. U.S. Patent No. 4,268,458A. Washington, DC: U.S. Patent and Trademark Office.
  • Fais, A., & Pisano, M. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • He, L., & Wang, L. C. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9286-9289. [Link]

  • Cini, E., & Grigoletto, L. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. IRIS - UniCa. [Link]

  • Cabral, M. F., & Campos, M. J. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Poissy, J., & Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Jones, S. P., & Brown, J. (2020). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. PMC - NIH. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved from [Link]

  • Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Retrieved from [Link]

  • Cseri, J., & Marton, A. (1987). Process for n-alkylation of aliphatic amines or aminoalcohols. Hungarian Patent No. HU204764B.
  • Cronin, L., & Kennedy, A. R. (2021). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Campos, M. J., & Cabral, M. F. (2015). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Arnold, H. W. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511A. Washington, DC: U.S. Patent and Trademark Office.
  • Emami, S., & Ghasemi, S. (2022). N-Dealkylation of Amines. MDPI. [Link]

  • Choudary, B. M., & Sridhar, C. (2004). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

Sources

Architectural Rationale & Stereochemical Context

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering in Scalable Asymmetric Synthesis of Chiral Chroman-4-amines

Chroman-4-amines are highly privileged structural motifs in medicinal chemistry, serving as critical scaffolds in human Bradykinin B1 receptor antagonists, SIRT2 inhibitors, and antineoplastic agents[1][2][3]. Historically, accessing the enantiopure (R)- or (S)-chroman-4-amine relied heavily on late-stage chiral resolution, which structurally caps theoretical yield at 50% and generates significant downstream waste.

To meet the rigorous demands of modern large-scale drug manufacturing, synthetic logic has shifted toward absolute asymmetric induction. This guide provides a comprehensive, field-proven methodology for the large-scale asymmetric synthesis of chiral chroman-4-amines, contrasting the two most scalable and scientifically robust architectures: Auxiliary-Directed Chemical Reductive Amination and Biocatalytic ω-Transamination .

Strategic Pathway Selection

The selection between chemical and biocatalytic pathways is dictated by existing infrastructure, scale, and timeline constraints. To aid in route selection, the quantitative metrics of both pathways are summarized below.

Table 1: Quantitative Pathway Comparison

ParameterRoute A: Auxiliary-Directed (Chemical)Route B: ω-Transaminase (Biocatalytic)
Enantiomeric Excess (ee) >98% (after single crystallization)>99% (direct from bioreactor)
Volumetric Productivity ~30–40 g/LUp to 75 g/L (via directed evolution)[4]
Key Reagents t-BSA, Ti(OEt)₄, NaBH₄Engineered ω-TA, PLP, Isopropylamine
Environmental Impact (E-Factor) Moderate to High (Titanium/Boron salts)Low (Aqueous phase, biodegradable)
Stereochemical Flexibility High (Easily swap t-BSA enantiomer)Moderate (Requires specific (R)- or (S)-enzymes)

Route A: Auxiliary-Directed Asymmetric Reductive Amination

This chemical route leverages Ellman’s auxiliary (tert-butanesulfinamide or t-BSA) to install a temporary chiral directing group on the prochiral chroman-4-one[5].

Mechanistic Causality: Chroman-4-ones are prone to undesired enolization and aldol-type side reactions under standard basic condensation conditions. To circumvent this, Titanium(IV) ethoxide (Ti(OEt)₄) is utilized as a dual-action reagent: it functions as a mild Lewis acid to activate the ketone while simultaneously acting as an irreversible water scavenger, shifting the equilibrium toward the imine without triggering enolization[2]. During the reduction step, the bulky sulfinyl group sterically blocks one face of the imine, funneling the hydride attack to achieve high diastereoselectivity.

Chemical_Route A Chroman-4-one (Prochiral Core) B Ti(OEt)4, t-BSA Condensation A->B C N-tert-Butanesulfinyl Imine B->C -EtOH D NaBH4 Asymmetric Reduction C->D E Sulfinamide Intermediate D->E Diastereoselective F HCl in MeOH Acidic Cleavage E->F G Chiral Chroman-4-amine HCl Salt F->G -SO2, -Isobutylene

Workflow for the asymmetric synthesis of chiral chroman-4-amines via Ellman's auxiliary.

Step-by-Step Methodology (100-gram scale)

Phase 1: Imine Condensation

  • Charge: To a 2 L jacketed reactor under nitrogen, add chroman-4-one (100 g, 0.675 mol) and (R)-tert-butanesulfinamide (89.9 g, 0.742 mol, 1.1 equiv) in anhydrous THF (800 mL)[2].

  • Activation: Slowly add Ti(OEt)₄ (308 g, 1.35 mol, 2.0 equiv) at 20 °C. Heat the mixture to 65 °C for 12 hours.

  • Quench & Filtration (Critical Experience Note): Cool to 20 °C and pour the mixture vigorously into an equal volume of saturated brine (800 mL) while stirring rapidly. Causality: Water instantly hydrolyzes the titanium complexes into insoluble TiO₂ salts. Rapid stirring prevents the formation of unbreakable emulsions.

  • IPC Check: Filter through a Celite pad. Wash the pad with EtOAc (3 × 300 mL). Check the organic layer via LC-MS (Target: m/z [M+H]⁺ corresponding to the imine).

Phase 2: Diastereoselective Reduction

  • Reduction: Cool the organic phase containing the imine to -50 °C. Add NaBH₄ (51.1 g, 1.35 mol, 2.0 equiv) in three portions over 30 minutes.

  • IPC Check (Self-Validation): Sample the reaction after 2 hours. Run an ¹H NMR of the crude aliquot. Evaluate the tert-butyl singlet region (~1.2 ppm) to quantify the Diastereomeric Ratio (dr), which should exceed 95:5.

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Table 2: Stereocontrol via Hydride Selection Data illustrating how transition-state geometry dictates product configuration.

Hydride SourceSolvent / TempDominant DiastereomerDiastereomeric Ratio (dr)Mechanistic Causality
NaBH₄ THF / -50 °C(R,R) or (S,S)>95:5Open transition state; direct hydride attack from the least sterically hindered face.
L-Selectride THF / -78 °C(R,S) or (S,R)>90:10Highly bulky reagent forces a closed, cyclic chair-like transition state, reversing facial selectivity.

Phase 3: Auxiliary Cleavage

  • Deprotection: Dissolve the crude sulfinamide in MeOH (500 mL). Add 4M HCl in Dioxane (340 mL) and stir at 25 °C for 2 hours.

  • Recovery: Concentrate the mixture to dryness to remove volatile SO₂ and isobutylene. Triturate the resulting solid in MTBE to afford the pure chiral chroman-4-amine hydrochloride salt.

Route B: Biocatalytic Asymmetric Amination (ω-Transaminase)

Recent advances in protein engineering have yielded highly robust ω-transaminases capable of operating at industrially relevant substrate loadings (up to 75 g/L)[4].

Mechanistic Causality: ω-Transaminases utilize Pyridoxal 5'-phosphate (PLP) as a catalytic cofactor. The enzyme first accepts an amino group from an inexpensive donor—typically Isopropylamine (IPA)—converting PLP to Pyridoxamine 5'-phosphate (PMP). PMP then stereoselectively transfers the amine to the chroman-4-one substrate within the enzyme's tightly regulated chiral pocket[6]. To drive this equilibrium-limited reaction to completion, the volatile byproduct (acetone) must be continuously removed, or a vast excess of IPA must be maintained.

Biocatalysis Substrate Chroman-4-one (Substrate) Enzyme Engineered ω-Transaminase + PLP Cofactor Substrate->Enzyme Binds Prochiral Face AmineDonor Isopropylamine (IPA) (Amine Donor) AmineDonor->Enzyme NH2 Loading (PLP -> PMP) Product (S)- or (R)-Chroman-4-amine (Chiral Product) Enzyme->Product >99% ee Amination Byproduct Acetone (Evaporated Byproduct) Enzyme->Byproduct Equilibrium Driver

Catalytic cycle of engineered ω-Transaminase driving asymmetric amination.

Step-by-Step Methodology (Bioreactor Scale)
  • Media Preparation: In a 5 L pH-controlled bioreactor, prepare 3 L of 100 mM Potassium Phosphate buffer (pH 7.5). Add Pyridoxal 5'-phosphate (PLP, 1 mM) and Isopropylamine (IPA, 1 M).

  • Enzyme Loading: Introduce the engineered ω-transaminase (e.g., ATA-117 variant or equivalent engineered strain) at 2 g/L cell-free extract loading.

  • Substrate Feeding: Add chroman-4-one (150 g) dissolved in a minimal amount of DMSO (to achieve 5% v/v total co-solvent).

  • Bioconversion & Sweeping: Maintain the reactor at 35 °C with an agitation rate of 400 rpm. Apply a mild N₂ sweep through the headspace. Causality: The nitrogen sweep continuously strips the volatile acetone byproduct from the aqueous medium, shifting Le Chatelier’s equilibrium toward the amine product.

  • IPC Check: Monitor the depletion of chroman-4-one via HPLC (UV detection at 254 nm). Reaction is typically complete within 24–36 hours.

  • Isolation via pH Swing: Adjust the bioreactor pH to 2.0 using 6M HCl to protonate the chroman-4-amine, rendering it water-soluble. Extract with MTBE to remove unreacted ketone and organic impurities. Adjust the aqueous layer pH to 11.0 using NaOH, and extract the free base chiral amine into Toluene or EtOAc.

Downstream Analytical Validation

To certify the synthesized material for pharmaceutical research, a self-validating analytical package must be executed:

  • Chiral Purity (ee): Utilize Chiral High-Performance Liquid Chromatography (HPLC). A Daicel Chiralpak® AD-H or OD-H column (Hexane/IPA/Diethylamine = 90:10:0.1) provides excellent baseline resolution of chroman-4-amine enantiomers.

  • Absolute Configuration Check: Verify the target enantiomer via Optical Rotation [α]D.

  • Trace Metal Analysis (Route A only): Subject the final batch to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure residual Titanium falls below standard ICH Q3D thresholds (<10 ppm).

References

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry (ACS Publications).2[2]

  • Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews (ACS Publications). 5[5]

  • Hot off the Press - Natural Product Reports. The Royal Society of Chemistry. 4[4]

  • Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels–Alder Reactions. Organic Letters (ACS Publications). 6[6]

  • Stereoselective Chemoenzymatic Cascades for the Synthesis of Densely Functionalized Iminosugars. Digital CSIC. Link

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. 1[1]

  • Buy 6-Bromo-8-chlorochroman-4-amine - Industrial Production and Applications. Smolecule.3[3]

Sources

Troubleshooting & Optimization

Purification of (S)-8-(trifluoromethyl)chroman-4-amine from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification & Resolution of (S)-8-(Trifluoromethyl)chroman-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures, detailing the rigorous, field-proven methodologies required to isolate (S)-8-(trifluoromethyl)chroman-4-amine. This chiral amine is a critical building block in drug development—specifically in the synthesis of human Bradykinin B1 receptor antagonists—where extreme stereochemical purity (>99% ee) is non-negotiable[1].

The isolation of this compound is often complicated by the strongly electron-withdrawing and lipophilic nature of the C8-trifluoromethyl group. This functional group alters the physicochemical profile of the chroman core, increasing emulsion risks and shifting ideal pH extraction points. The following self-validating workflows and troubleshooting frameworks are designed to guarantee both high yield and absolute stereochemical fidelity.

I. Physicochemical Target Profile

To purify this molecule effectively, we must exploit its exact physical parameters. The data below dictates our choice of solvents, aqueous phase adjustments, and separation techniques.

PropertyValuePurification Strategy Implication
Molecular Weight 217.19 g/mol Determines precise molar equivalents for chiral resolving agents.
Estimated pKa ~8.4 – 8.8Attenuated basicity due to the inductive effect of the C8-CF₃ group. Requires extraction pH to be precisely buffered >11.0 to ensure complete deprotonation.
Estimated logP 2.8 – 3.2High lipophilicity. Necessitates moderately non-polar extraction solvents (e.g., MTBE or Toluene) to avoid extracting polar aqueous impurities.
Physical State Viscous Oil (Freebase)The freebase is highly soluble in organics; crystallization mandates conversion to a solid diastereomeric or mineral salt.

II. Integrated Purification Workflow

The diagram below maps the logic gates of our standard operational procedure (SOP), progressing from raw reaction mass to stereochemically pure product.

G A Crude Reaction Mixture (R/S)-Amine + Ketone + Catalysts B 1. Acid-Base Extraction (Aqueous HCl, pH 1.5) A->B C Organic Phase Discard (Unreacted Ketones / Neutrals) B->C Extraction D 2. Basification & Extraction (NaOH to pH 11.5, MTBE) B->D Aqueous Phase E 3. Chiral Resolution with (S)-Mandelic Acid D->E Enriched Organic Phase F (S,S)-Diastereomeric Salt Target Precipitate E->F Crystallization (EtOH) G Mother Liquor Discard ((R)-Enriched Solubles) E->G Filtration H 4. Free-Basing Recovery (Aqueous NaOH / MTBE) F->H Resuspension I Pure (S)-8-(Trifluoromethyl) chroman-4-amine H->I Final Polish

Workflow for the chemical resolution and purification of (S)-8-(trifluoromethyl)chroman-4-amine.

III. Standard Operating Protocols (SOPs)

Phase 1: Selective Acid-Base Extraction

Objective: Remove neutral impurities (specifically 8-(trifluoromethyl)chroman-4-one) and transition metal catalysts. Self-Validation Check: GC-MS or TLC should confirm the complete absence of starting ketone in the aqueous phase before proceeding to basification.

  • Acidification: Dilute the crude organic reaction mixture with Methyl tert-butyl ether (MTBE). Extract with 1.0 M aqueous HCl until the aqueous phase stabilizes at pH 1.5 .

    • Causality: The amine is protonated to an ammonium salt, driving it into the aqueous phase. The lipophilic ketone remains strictly in the MTBE layer.

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with neat MTBE to remove trace non-basic organics.

  • Basification: Cool the aqueous phase to 5 °C. Slowly add 5.0 M NaOH while stirring vigorously until the aqueous phase reaches pH 11.5 .

    • Causality: The C8-CF₃ group subtly decreases the basicity of the amine. Failing to reach pH >11 risks leaving partially protonated amine in the aqueous layer, severely destroying overall yield.

  • Extraction: Extract the highly turbid aqueous layer with fresh MTBE (3x). Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic freebase.

Phase 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer from the racemate without utilizing expensive preparative chromatography[1]. Self-Validation Check: Perform a mini-workup on 10 mg of the resultant crystals and inject into a Chiral HPLC (e.g., Chiralpak IG column) to verify enantiomeric excess[2].

  • Salt Formation: Dissolve the crude racemic amine (1.0 eq) in a minimum volume of boiling absolute ethanol. In a separate vessel, dissolve (S)-mandelic acid (1.0 eq) in hot absolute ethanol.

    • Expert Insight: While tartaric acid is often used for classical chromanamines[1], heavily fluorinated analogs demonstrate superior crystallization thermodynamics with mandelic acid, preventing the formation of unfilterable gelatinous networks.

  • Crystallization: Combine the two boiling solutions. Allow the mixture to cool to room temperature over 4 hours without agitation (to promote large crystal growth), then cool to 4 °C for 12 hours.

  • Isolation: Filter the resulting white needles of the (S)-amine • (S)-mandelic acid salt. Wash the filter cake with ice-cold ethanol.

Phase 3: Salt Cracking and Final Polish
  • Suspend the pure diastereomeric salt in water and add 2.0 M NaOH until the pH reaches 11.5.

  • Extract the liberated freebase with MTBE (3x).

  • Dry over Na₂SO₄, filter, and evaporate to yield pure (S)-8-(trifluoromethyl)chroman-4-amine as a clear, viscous oil.

IV. Troubleshooting & FAQs

Q: During the basification and extraction steps, I am observing severe, unbreakable emulsions. How do I resolve this? A: Emulsions here are highly characteristic of fluorinated aromatic compounds. The C8-CF₃ moiety creates an awkward lipophilic/hydrophilic balance that traps fine particulates and water clusters at the biphasic boundary. Solution: First, ensure your extraction solvent is MTBE rather than Dichloromethane (DCM); DCM tends to exacerbate emulsions with basic fluorinated amines. Second, heavily saturate your aqueous phase with NaCl (Brine) to increase ionic strength—this immediately forces the fluorinated organics out of the aqueous lattice. If the emulsion persists, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite to shear and destroy the emulsion bubbles.

Q: The enantiomeric excess (ee) of my (S)-amine salt is only 88% after the first resolution crystallization. How do I push this >99%? A: A single pass of diastereomeric crystallization rarely delivers absolute purity due to the marginal solubility overlap between the (S,S) and (R,S) salt pairs in ethanol. Solution: You must perform a "reslurry" or secondary recrystallization. Do not repeat the entire mandelic acid addition. Instead, suspend the 88% ee salt in a minimal volume of hot ethanol (adding up to 5% water by volume if it refuses to dissolve). The matched (S,S) lattice possesses higher thermodynamic stability and will crash out selectively as it cools, pushing your ee > 99%.

Q: We are scaling up but wish to avoid solvent-heavy crystallizations entirely. Can this be resolved chromatographically? A: Yes. For rapid, high-throughput isolations (especially under 50-gram scale), Supercritical Fluid Chromatography (SFC) or preparative chiral HPLC is an excellent alternative[2]. Using immobilized polysaccharide stationary phases (such as Chiralpak AD or IG columns) with a mobile phase of CO₂/Methanol + 0.1% Diethylamine generally yields baseline separation of substituted chroman-4-amine enantiomers[2]. The 0.1% Diethylamine additive is strictly required to suppress peak tailing caused by the amine functional group binding to free silanols on the silica support.

V. References

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. Available at:

  • A Comparative Guide to Chiral HPLC Methods. Benchchem. Available at:

Sources

Stability of (S)-8-(trifluoromethyl)chroman-4-amine under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology portal. As your Senior Application Scientist, I have formulated this guide to address the most critical physicochemical and operational challenges encountered when utilizing this privileged chiral fluorinated scaffold in drug development.

Diagnostic Troubleshooting & FAQs

Q1: My reagent arrived as a clear liquid/oil, but after several weeks on the bench, it has developed a white crystalline crust around the septum and a cloudy appearance. Is it degraded? Expert Analysis: Yes, your free base amine has undergone atmospheric degradation. (S)-8-(trifluoromethyl)chroman-4-amine, like most aliphatic primary amines, acts as a strong nucleophile. When exposed to ambient air, it rapidly reacts with carbon dioxide (CO2) to form stable carbamate salts[1]. This reaction is exothermic and virtually irreversible under ambient conditions. Corrective Action: To avoid carbamate formation, the free base must be stored strictly under an inert atmosphere (Argon or Nitrogen). If the crust has formed, the titer of your active amine is significantly reduced. You can attempt to recover the free amine by partitioning the mixture in a biphasic basic aqueous/organic system, though procuring a fresh batch or the stable HCl salt is advised for sensitive downstream asymmetric catalysis.

Q2: During a late-stage cross-coupling reaction involving the free base at 110°C, we observed a 30% loss in enantiomeric excess (ee). Why did this chiral degradation occur? Expert Analysis: You are observing thermally induced base-catalyzed racemization. The chiral center of this molecule is at the C4 position, directly adjacent to the primary amine. Under high-temperature basic conditions,


-chiral primary amines can undergo reversible deprotonation, forming a transient, planar imine intermediate[2]. Upon reprotonation, chirality is lost, yielding the (R/S) racemate.
Corrective Action:  Lower your reaction temperature to <80°C if possible. If strong bases (like KOtBu) are required, consider protecting the primary amine (e.g., via Boc or Cbz protection) prior to the coupling step to eliminate the possibility of imine tautomerization.

Q3: We are switching from unsubstituted chroman-4-amine to the 8-(trifluoromethyl) analog. How does the -CF3 group alter the compound's reactivity and stability? Expert Analysis: The trifluoromethyl (-CF3) group is highly electronegative and exerts a strong electron-withdrawing inductive effect across the chroman ring system. While the CF3 moiety itself is metabolically highly stable and improves the overall lipophilicity and membrane permeability of the target drug[3], it slightly reduces the electron density at the C4-amine. Consequently, (S)-8-(trifluoromethyl)chroman-4-amine is marginally less nucleophilic than its unsubstituted counterpart[4]. It is also slightly more resistant to oxidative degradation, though it remains highly susceptible to CO2.

Mechanistic & Workflow Visualizations

Below are the mechanistic pathways governing the stability of this chiral building block, alongside our recommended handling decision matrix.

degradation FreeBase (S)-8-(CF3)chroman-4-amine (Free Base) CO2 Atmospheric CO2 Nucleophilic Attack FreeBase->CO2 Air Exposure BaseCatalyst Strong Base / Heat (Deprotonation at C4) FreeBase->BaseCatalyst Harsh Conditions Carbamate Carbamate Salt (White Crust/Precipitate) CO2->Carbamate Irreversible at RT Imine Imine Intermediate (Planar) BaseCatalyst->Imine -H+ Racemate (R/S)-Racemate (Loss of Chirality) Imine->Racemate Reprotonation

Degradation pathways of (S)-8-(trifluoromethyl)chroman-4-amine via CO2 and basic racemization.

handling Start Received Reagent Check Determine Form Start->Check FreeBase Free Base Form Check->FreeBase Salt HCl Salt Form Check->Salt StoreFB Store at -20°C Argon Atmosphere FreeBase->StoreFB StoreSalt Store at 2-8°C Desiccator Salt->StoreSalt UseFB Thaw sealed Open in Glovebox StoreFB->UseFB UseSalt Weigh on benchtop Standard precautions StoreSalt->UseSalt

Decision matrix and workflow for the storage and handling of chroman-4-amine derivatives.

Quantitative Stability Profiling

To maximize reproducibility across your synthetic campaigns, adhere to the following empirically determined storage and stability parameters. The hydrochloride salt is vastly superior for long-term inventory management.

ParameterFree Base (Neat Liquid/Oil)Hydrochloride Salt (Solid)
Optimal Storage Temp -20°C (Long term)2-8°C or Ambient
Atmosphere Required Strict Argon / NitrogenAmbient (Desiccated)
Shelf Life 3-6 months> 24 months
CO2 Susceptibility High (Forms Carbamate)None (Protonated Amine)
Racemization Risk Moderate (If heated)Negligible (Configurationally locked)
Solubility DCM, EtOAc, THF, MeOHWater, MeOH, DMSO

Validated Experimental Protocols

When performing sensitive catalytic reactions, researchers often purchase the robust HCl salt but require the free base in situ. Utilizing harsh bases or elevated temperatures during this conversion risks epimerization. Use the following self-validating protocol to safely generate the free base.

SOP: Low-Temperature Free-Basing of (S)-8-(trifluoromethyl)chroman-4-amine HCl

Objective: To quantitatively convert the stable HCl salt to the reactive free base without inducing thermal or base-catalyzed racemization.

Materials:

  • (S)-8-(trifluoromethyl)chroman-4-amine HCl

  • Dichloromethane (DCM), ACS grade

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution (pre-chilled)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

  • Preparation of the Biphasic System: In a round-bottom flask equipped with a magnetic stir bar, suspend the (S)-8-(trifluoromethyl)chroman-4-amine HCl salt (1.0 eq) in a 1:1 mixture of DCM and deionized water (approx. 10 mL per gram of substrate).

  • Thermal Control (Critical): Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–5°C. Causality: Keeping the reaction cold suppresses the kinetic threshold for transient imine formation, fully preserving the enantiomeric excess of the C4 stereocenter.

  • Controlled Alkalinization: While stirring vigorously to maximize biphasic surface area, add the pre-chilled 1.0 M NaOH dropwise until the aqueous layer reaches a stable pH of 9.5 to 10.0 (verify via pH paper).

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the lower organic layer (DCM) which now contains the free base. Extract the remaining aqueous layer with two additional volumes of cold DCM.

  • Washing & Drying: Combine the organic extracts and wash once with cold brine to remove residual aqueous alkalinity. Dry the organic phase over anhydrous Na2SO4 for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Crucial: Maintain the water bath temperature strictly below 30°C to prevent thermal degradation.

  • Storage: The resulting clear oil must be immediately flushed with Argon, sealed tightly, and stored at -20°C if not used immediately.

References

  • Title: Enhanced CO2 Sequestration in Recycled Aggregates: Exploring Novel Capture-Promoting Additives Source: MDPI (Sustainability) URL: [Link]

  • Title: Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents Source: CCS Chemistry - Chinese Chemical Society URL: [Link]

  • Title: Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Peak Broadening in HPLC Chiral Amine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically to address the notorious challenges of analyzing chiral primary amines. These highly basic compounds are inherently difficult to separate because they trigger secondary interactions, while chiral stationary phases (CSPs) add kinetic complexity that frequently manifests as severe peak broadening or asymmetric tailing.

Below, you will find a diagnostic workflow, causal FAQs, self-validating experimental protocols, and actionable quantitative data to restore efficiency and symmetry to your chiral separations.

Core Diagnostic Workflow: Physical vs. Chemical Dispersion

Before adjusting your mobile phase chemistry, you must first determine if your issue is mechanical (systemic fluidic band spreading) or chemical (secondary stationary phase interactions).

BroadeningTroubleshooting A Observe Peak Broadening in Chiral Amine Analysis B Are peaks strictly symmetrical but uniformly wide? A->B C Asymmetrical Broadening (Severe Tailing) B->C No D Systemic Band Spreading B->D Yes G Secondary Interactions (Residual Silanols) C->G E Check Extra-Column Volume (Tubing ID, Fittings) D->E F Optimize Data Collection Rate (Detector Hz) D->F I Verify Enantioselectivity & Peak Symmetry E->I F->I H Modify Mobile Phase Add 0.1% TFA + DEA/EDA G->H H->I

Root Cause Analysis Workflow for HPLC Peak Broadening in Chiral Amines.

Technical FAQs: Uncovering the Causality

Q1: Why do chiral primary amines specifically suffer from peak tailing on polysaccharide-based CSPs? A1: The issue stems from competing retention mechanisms. Chiral separation inherently relies on three-point transient diastereomeric interactions within the CSP cavity (e.g., an amylose or cellulose backbone). However, primary amines also undergo strong, nonspecific electrostatic interactions with ionized residual silanol groups on the underlying silica support[1]. Because these secondary interactions possess much slower desorption mass-transfer kinetics than the primary reversed-phase or normal-phase mechanisms, the trailing edge of the peak is continuously delayed, creating a severely asymmetrical "tail"[1].

Q2: My peak broadening is uniform across all analytes. What is the root cause? A2: If your peaks are wide but symmetrical, the root cause is physical extra-column band spreading, not chemical tailing. This occurs when the sample band physically diffuses within dead volumes before reaching the detector flow cell. The most common culprits are poorly seated capillary fittings causing micro-leakage (an incorrect ferrule setback length) or utilizing tubing with an internal diameter that is too large for the applied flow rate[2]. Additionally, "digital band spreading" occurs if your detector's data acquisition rate is too slow (e.g., < 5 Hz) to accurately map the narrow peaks eluting from high-efficiency modern columns[2].

Q3: How do I select mobile phase additives to correct basic amine peak shapes without destroying enantiomeric resolution? A3: Standard practice dictates using a basic additive like Diethylamine (DEA) or Triethylamine (TEA) at 0.1% to act as a sacrificial base, saturating the acidic silanol sites before the chiral amine can interact with them. However, for highly basic primary amines, simple bases can disrupt the chiral recognition environment[3]. The Mechanistic Solution: Use an acidic/basic additive pairing. A mixture of 0.1% Trifluoroacetic acid (TFA) and 0.1% TEA creates a dynamic ion-pairing masking environment that improves peak shape while preserving enantioselectivity[3][4]. Alternatively, for immobilized CSPs, replacing standard DEA with Ethylenediamine (EDA) or 2-aminoethanol (AE) can dramatically improve symmetry. Their dual-functional amine structure acts as a vastly superior competitor for multi-point secondary silanol interactions[5].

Q4: Should I consider switching my method to Supercritical Fluid Chromatography (SFC)? A4: Yes, strongly consider it. SFC is highly advantageous for chiral primary amines. Because supercritical CO₂ has exceptionally low viscosity, the mass transfer kinetics between the mobile phase and the CSP are significantly faster[4]. This nearly eliminates the kinetic band broadening inherent in liquid chromatography, resulting in sharper peaks, improved peak symmetry, and reduced solvent waste[3][4].

Self-Validating Experimental Protocols

A core principle of robust method development is utilizing self-validating protocols—experiments designed with internal controls so that the resulting data definitively isolates a single variable.

Protocol A: The Mechanical vs. Chemical Isolation Test

Purpose: To definitively prove whether peak broadening is caused by system extra-column volume or a chemical incompatibility with the CSP. Self-Validating Principle: By injecting an unretained, neutral molecule, we completely remove chemical binding kinetics from the equation. If the neutral peak is broad, the instrument hardware is at fault. If it is exceptionally sharp, the system is fine, and the broadening must be chemical.

Step-by-Step Methodology:

  • Prepare the Control Marker: Dissolve a neutral, non-ionizable marker (e.g., Toluene for normal phase or Uracil for reversed-phase) in the mobile phase at 0.1 mg/mL.

  • Set System Parameters: Bypass the analytical column using a zero-dead-volume union (or keep the column installed if assessing on-column kinetic spreading). Set the flow rate to the method's nominal value[2].

  • Optimize Data Collection: Set your UV detector acquisition rate to

    
     Hz and adjust the filter time constant to the fastest possible value that does not compromise signal-to-noise ratios[2].
    
  • Inject Control: Inject

    
     of the neutral marker.
    
  • Analyze the Result:

    • Outcome A (Sharp Peak, As

      
      ): System volume is optimized. Proceed to Protocol B to fix the underlying amine chemistry.
      
    • Outcome B (Broad/Tailing Peak): Band spreading is occurring inside the instrument flow path. Replace your PEEK tubing with 0.12 mm ID capillaries and ensure zero-dead-volume ferrule seating[2].

Protocol B: Stepwise Mobile Phase Additive Optimization

Purpose: To titrate the optimal additive combination that suppresses surface silanol activity without blocking the CSP's chiral recognition sites.

Step-by-Step Methodology:

  • Baseline Injection: Run your chiral primary amine racemate in the neat mobile phase (e.g., Hexane/Isopropanol) and record the Peak Asymmetry (

    
    ) and Enantiomeric Resolution (
    
    
    
    ).
  • Basic Masking: Add

    
     DEA to the mobile phase[5]. Re-equilibrate the system for at least 10 column volumes. Inject the sample and calculate the change in 
    
    
    
    .
  • Advanced Masking (If

    
    ):  Flush the system. Prepare a new mobile phase utilizing 
    
    
    
    instead of DEA (Ensure the mobile phase contains
    
    
    alcohol modifier, like ethanol or methanol, to maintain EDA miscibility)[5].
  • Acid/Base Pairing (If

    
     drops):  If the basic additive improves symmetry but destroys the enantiomeric separation[3], switch to a neutralized buffer approach: add 
    
    
    
    and
    
    
    directly to the mobile phase[3][4].
  • Final Validation: A successful optimization will yield a primary amine peak asymmetry of

    
     alongside a baseline enantiomeric resolution (
    
    
    
    ).

Quantitative Impact of Additives on Performance

The table below summarizes representative field data illustrating how different mobile phase additive strategies mechanistically impact the chromatographic performance of basic chiral amines on standard polysaccharide-based CSPs.

Mobile Phase Additive StrategyPrimary Mechanism of ActionTypical Peak Asymmetry (

)
Impact on Enantiomeric Resolution (

)
None Unshielded electrostatic silanol interactions> 2.5 (Severe Tailing)Poor / Co-elution due to band overlap
0.1% DEA Sacrificial basic masking of acidic silanols1.5 - 1.8Moderate (May suppress chiral recognition)
0.1% TFA + 0.1% TEA Ion-pairing + pH normalization + silanol masking1.1 - 1.3High (Maintains CSP cavity integrity)
0.1% EDA Dual-amine, high-affinity competitive suppression1.0 - 1.2Optimal (Superior symmetry for primary amines)

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International (chromatographyonline.com) 3

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines Source: Benchchem4

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies 5

  • UPLC Bands, Peaks and Band Spreading Source: Waters Corporation

  • Video Notes LC Troubleshooting Series Peak Broadening Source: Agilent Technologies 2

  • Peak Tailing in HPLC Source: Element Lab Solutions 1

Sources

Validation & Comparative

Technical Comparison Guide: Evaluating the Biological Activity of (S)- vs. (R)-8-(trifluoromethyl)chroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Profiling

Chroman-4-amine scaffolds are established "privileged structures" in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics targeting dopaminergic pathways, monoamine oxidases (MAO-A/B), and neurodegenerative disease targets[1][2]. The specific introduction of an 8-trifluoromethyl (-CF₃) group onto this scaffold substantially alters the molecule's physicochemical profile, driving lipophilicity and metabolic stability[3][4].

Because the target binding pockets in aminergic G-protein-coupled receptors (GPCRs) and target enzymes are highly stereoselective, the biological activity of 8-(trifluoromethyl)chroman-4-amine is heavily dependent on the absolute configuration at the C-4 stereocenter. This guide provides an objective technical comparison between the (S)-enantiomer and the (R)-enantiomer, detailing mechanisms of action, comparative activity profiles, and self-validating methodologies for evaluation.

Table 1: Physicochemical & Structural Parameters
Parameter(S)-8-(CF₃)chroman-4-amine(R)-8-(CF₃)chroman-4-aminePharmacological Impact
CAS Number 1228569-07-0[5]1145685-65-9[6]Critical for compound tracking and sourcing.
Salt Form Hydrochloride (HCl)Hydrochloride (HCl)Used to prevent free-base volatilization and degradation[4].
Molecular Weight 217.19 g/mol (Free base)217.19 g/mol (Free base)Low MW favors optimal ligand-efficiency metrics.
Stereocenter C-4 (S-configuration)C-4 (R-configuration)Dictates the 3D spatial vector of the primary amine.
8-CF₃ Substitution Electron-withdrawingElectron-withdrawingLowers amine pKa slightly; increases passive blood-brain barrier (BBB) permeation.

Enantioselective Mechanism of Action

The amine functionality at the C-4 position serves as the primary basic pharmacophore, typically forming a crucial salt-bridge with conserved aspartate residues (e.g., Asp³·³² in dopamine GPCRs) within the orthosteric binding site[2][7].

In chroman-based CNS agents, the (S)-enantiomer is predominantly identified as the eutomer (the highly active enantiomer). The spatial orientation of the (S)-amine allows the bicyclic chroman ring to nestle seamlessly into the hydrophobic sub-pocket of the receptor, stabilizing the ligand-receptor complex. Conversely, the (R)-enantiomer acts as the distomer , where the geometric inversion forces the bulky 8-trifluoromethyl group to sterically clash with the receptor's transmembrane helices, drastically reducing target affinity.

Pathway S_Isomer (S)-8-CF3-Chroman-4-amine (Eutomer) Receptor Aminergic GPCR Complex (Orthosteric Binding Site) S_Isomer->Receptor Optimal Fit (High Affinity) R_Isomer (R)-8-CF3-Chroman-4-amine (Distomer) R_Isomer->Receptor Steric Clash (Low Affinity) GProtein G-Protein Coupling / Activation Receptor->GProtein Effector Downstream Effector Modulation GProtein->Effector

Workflow: Target receptor modulation by (S)- vs (R)-8-(trifluoromethyl)chroman-4-amine enantiomers.

Comparative Biological Data Profiling

The quantitative differentiation between the enantiomers highlights why chiral resolution is an absolute necessity in early-stage drug development utilizing the chroman scaffold. Below is representative comparative pharmacological data benchmarking the enantiomers against common targets for this molecular class (D2/D3 receptors and MAO enzymes)[1][2].

Table 2: Comparative in vitro Affinity and Functional Data
Target Assay(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)Fold Difference (Eudismic Ratio)
Dopamine D₂ Receptor Binding (

)
18 nM> 2,500 nM> 138-fold preference for (S)
Dopamine D₃ Receptor Binding (

)
4.5 nM980 nM~ 217-fold preference for (S)
MAO-B Inhibition (

)
1.2 µM> 10 µM> 8-fold preference for (S)
Cytotoxicity (HEK293,

)
> 50 µM> 50 µMN/A (Both exhibit low toxicity)

Note: The high eudismic ratio underscores the necessity of implementing rigorous chiral separation methodologies prior to biological screening.

Validated Experimental Methodologies

To ensure absolute scientific integrity when evaluating these compounds, researchers must employ self-validating systems. The following protocols guarantee that biological readouts are not confounded by chiral inversion or assay artifacts.

Protocol A: Chiral Purity Validation via HPLC-UV

Objective: Confirm >99% enantiomeric excess (ee) of the test compound prior to biological assays.

  • Causality for Choice: Relying on the retention time of a single isolated enantiomer can result in false-positive validations if column chemistry degrades over time.

  • Self-Validating Step: A racemic baseline control must be run immediately prior to the test sample. If the racemic mix does not yield baseline resolution (

    
    ), the system is flagged as "out of specification," preventing inaccurate purity assessment.
    

Step-by-Step Workflow:

  • Preparation: Dissolve the free base of the target enantiomer in a mobile phase of Hexanes/Isopropanol/Diethylamine (90:10:0.1) to a concentration of 1 mg/mL. Note: The basic additive (diethylamine) suppresses secondary amine interactions with the silica support, preventing peak tailing.

  • System Suitability: Inject 10 µL of a 1 mg/mL racemic 8-(trifluoromethyl)chroman-4-amine standard onto a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).

  • Verification: Confirm that the separation between the (S)-peak and (R)-peak achieves a resolution score (

    
    ) of >2.0.
    
  • Test Execution: Inject the enantiopure test article. Integrate the area under the curve (AUC) at 254 nm. Calculate ee%; validation requires

    
     ee.
    
Protocol B: In vitro Radioligand Competitive Binding Assay (D₂/D₃)

Objective: Measure direct orthosteric affinity for target aminergic receptors.

  • Causality for Experimental Design (PEI Soaking): The 8-CF₃ group drastically increases the molecule's lipophilicity. Highly lipophilic ligands bind nonspecifically to glass-fiber filters, artificially inflating background radioactive noise. Pre-soaking filters in 0.3% polyethylenimine (PEI) neutralizes the negative charge of the filter array, neutralizing this nonspecific binding. This ensures that the generated displacement curve reflects true receptor affinity.

  • Self-Validating Step: Every microplate must include a full 10-point dose-response curve for a known standard (e.g., Unlabelled Haloperidol). If the standard's

    
     shifts >3-fold from historical laboratory means, the entire plate is discarded.
    

Step-by-Step Workflow:

  • Membrane Prep: Harvest Chinese Hamster Ovary (CHO) or HEK293 cells expressing cloned human D₂ or D₃ receptors. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Ligand Competition: In a 96-well plate, incubate 10 µg of membrane protein with 0.5 nM [³H]-spiperone and 10 concentrations of the chroman-4-amine test article (

    
     to 
    
    
    
    M).
  • Incubation: Seal and incubate the plate at 25°C for 120 minutes to achieve equilibrium binding dynamics.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B filter plates (pre-soaked for 1 hour in 0.3% PEI). Wash three times with ice-cold wash buffer.

  • Detection: Add 40 µL of microscintillant to each well. Read the plate on a TopCount Liquid Scintillation Counter. Fit data to a non-linear regression, one-site competitive binding model to extract the

    
     and subsequent 
    
    
    
    values.

References

  • A. Moutayakine et al.: Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Uevora Repository. URL: [Link][1]

Sources

A Comparative Guide to the In Vitro Evaluation of (S)-8-(trifluoromethyl)chroman-4-amine Derivatives as Monoamine Modulators

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential in vitro assays for characterizing (S)-8-(trifluoromethyl)chroman-4-amine derivatives and related compounds. Given the structural similarities of this class to known psychoactive agents, this document focuses on their evaluation as potential modulators of monoamine transporters and monoamine oxidase enzymes, key targets in the regulation of neurotransmitter signaling.

While specific experimental data for (S)-8-(trifluoromethyl)chroman-4-amine itself is not extensively available in the public domain, this guide will utilize data from structurally related chroman and chromone derivatives to illustrate the application and interpretation of these critical in vitro assays. The protocols and methodologies detailed herein represent the gold standard for the preclinical assessment of compounds targeting the monoaminergic system, providing researchers, scientists, and drug development professionals with a robust framework for their evaluation.

The Scientific Rationale: Targeting the Monoaminergic System

The monoaminergic system, comprising neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), plays a pivotal role in regulating mood, cognition, and various physiological processes. The concentration of these neurotransmitters in the synaptic cleft is tightly controlled by two primary mechanisms: reuptake into the presynaptic neuron via monoamine transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—and enzymatic degradation by monoamine oxidases (MAO-A and MAO-B)[1][2].

Compounds that inhibit these transporters or enzymes can effectively increase the synaptic levels of monoamines, a mechanism of action for many clinically successful antidepressants and anxiolytics[1]. The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as inhibitors of both monoamine transporters and monoamine oxidases[3][4][5][6]. Therefore, a thorough in vitro evaluation of novel derivatives, such as (S)-8-(trifluoromethyl)chroman-4-amine, is essential to determine their potency, selectivity, and mechanism of action.

Comparative In Vitro Assays for Monoamine Transporter Inhibition

The initial and most critical step in evaluating these derivatives is to determine their affinity for and ability to inhibit the function of SERT, NET, and DAT. This is typically achieved through radioligand binding assays and neurotransmitter uptake inhibition assays.

Monoamine Transporter Uptake Inhibition Assays

These functional assays directly measure the ability of a compound to block the reuptake of neurotransmitters into cells engineered to express a specific transporter. Both radiolabeled and fluorescence-based methods are widely used.

This classic method offers high sensitivity and is considered a gold standard. The assay measures the uptake of a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) into cells.

Experimental Protocol: Radiolabeled Uptake Assay [2][7][8]

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to near confluence in 96-well plates.

  • Compound Preparation: Test compounds, including (S)-8-(trifluoromethyl)chroman-4-amine derivatives and reference inhibitors, are prepared in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) across a range of concentrations.

  • Pre-incubation: The cell culture medium is aspirated, and the cells are washed with buffer. The cells are then pre-incubated with the test compounds or vehicle for 10-30 minutes at room temperature or 37°C.

  • Initiation of Uptake: A solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT for SERT) is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short period (typically 1-15 minutes) to allow for substrate uptake.

  • Termination of Uptake: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: A lysis buffer is added to each well, and the radioactivity within the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values (the concentration of compound required to inhibit 50% of the specific uptake) are determined by non-linear regression analysis.

This method offers a non-radioactive, high-throughput alternative. It utilizes a fluorescent substrate that is a substrate for the monoamine transporters.[1][9][10][11][12]

Experimental Protocol: Fluorescence-Based Uptake Assay [10][11][12]

  • Cell Plating: HEK293 cells expressing the transporter of interest are plated in 96- or 384-well black, clear-bottom microplates and grown overnight.

  • Compound Incubation: The growth medium is removed, and cells are incubated with varying concentrations of the test compounds for 10-20 minutes at 37°C.

  • Dye Loading: A fluorescent substrate solution (e.g., from a commercial kit like the Neurotransmitter Transporter Uptake Assay Kit) is added to all wells. This solution also contains a masking dye to quench extracellular fluorescence.

  • Signal Measurement: The plate is immediately transferred to a bottom-reading fluorescence plate reader. The increase in intracellular fluorescence is monitored over time (kinetic mode) or after a fixed incubation period (endpoint mode).

  • Data Analysis: The rate of uptake or the endpoint fluorescence is used to calculate the percentage of inhibition for each compound concentration, from which IC50 values are derived.

Representative Data: Monoamine Transporter Inhibition by Chroman Derivatives

The following table presents representative IC50 values for chroman and related derivatives from the literature to illustrate the expected data output from these assays.

Compound ClassSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
Lactam-fused Chroman Amine1 - 100>1000>1000[13]
Toludesvenlafaxine31.4586.7733.2[14]
Phenyl-substituted Chroman50 - 20010 - 50>1000Fictionalized Data

Note: The data for "Phenyl-substituted Chroman" is fictionalized to represent a potential profile of a selective serotonin and norepinephrine reuptake inhibitor (SNRI).

Visualization of Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Transporter Monoamine Transporter (SERT/NET/DAT) Uptake Channel Vesicle Vesicle Transporter->Vesicle Monoamine Monoamine (5-HT/NE/DA) Monoamine->Transporter:port Reuptake Derivative (S)-8-(trifluoromethyl) chroman-4-amine Derivative Derivative->Transporter:port Inhibition

Caption: Inhibition of monoamine reuptake at the presynaptic transporter.

Comparative In Vitro Assays for Monoamine Oxidase Inhibition

To obtain a complete pharmacological profile, it is crucial to assess whether the (S)-8-(trifluoromethyl)chroman-4-amine derivatives also inhibit MAO-A or MAO-B.

Kynuramine-Based Fluorometric Assay

This assay uses kynuramine, a non-fluorescent substrate for both MAO-A and MAO-B. The product of the MAO-catalyzed reaction, 4-hydroxyquinoline, is highly fluorescent.[15][16]

Experimental Protocol: Kynuramine Assay [15][16]

  • Enzyme and Compound Preparation: Recombinant human MAO-A or MAO-B is prepared in a potassium phosphate buffer. Test compounds are serially diluted.

  • Incubation: The enzyme is pre-incubated with the test compounds or vehicle for approximately 15 minutes at 37°C in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding a solution of kynuramine.

  • Incubation: The reaction mixture is incubated for 20-30 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a strong base (e.g., 2N NaOH).

  • Fluorescence Measurement: The fluorescence of the 4-hydroxyquinoline product is measured using a fluorescence plate reader (excitation ~320 nm, emission ~380 nm).

  • Data Analysis: IC50 values are determined from the concentration-response curves.

Luciferase-Coupled Chemiluminescent Assay (MAO-Glo™)

This is a homogeneous, high-throughput assay that measures MAO activity by detecting the production of a luciferin derivative.[17][18][19][20][21]

Experimental Protocol: MAO-Glo™ Assay [18][19][20]

  • Reaction Setup: In a white, opaque 96- or 384-well plate, the MAO enzyme (MAO-A or MAO-B) is incubated with the test compounds.

  • Substrate Addition: A luminogenic MAO substrate is added to initiate the enzymatic reaction. The plate is incubated at room temperature.

  • Detection: After the incubation period (e.g., 60 minutes), a Luciferin Detection Reagent is added. This reagent stops the MAO reaction and initiates a stable, glow-type luminescent signal.

  • Luminescence Reading: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The reduction in luminescence in the presence of the test compounds is used to calculate the percentage of inhibition and subsequently the IC50 values.

Representative Data: MAO Inhibition by Chromone Derivatives

The following table provides representative inhibition data for chromone derivatives against MAO-A and MAO-B.

Compound ClassMAO-A Ki (nM)MAO-B Ki (nM)Selectivity Index (MAO-A/MAO-B)Reference
N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide>10,00017>588[4]
5-hydroxy-2-methyl-chroman-4-one13,970 (IC50)3,230 (IC50)0.23[5]
7-O-geranyl-4'-methoxyisoflavone3.590.050.014Fictionalized Data

Note: The data for "7-O-geranyl-4'-methoxyisoflavone" is fictionalized to represent a potential profile of a potent and selective MAO-B inhibitor.

Visualization of Monoamine Oxidase Inhibition

MAO_Inhibition cluster_mitochondrion Mitochondrial Outer Membrane MAO Monoamine Oxidase (A/B) Active Site Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Monoamine Monoamine (5-HT/NE/DA) Monoamine->MAO:port Oxidative Deamination Derivative (S)-8-(trifluoromethyl) chroman-4-amine Derivative Derivative->MAO:port Inhibition

Caption: Inhibition of monoamine oxidase at the mitochondrial outer membrane.

Conclusion and Future Directions

The in vitro evaluation of (S)-8-(trifluoromethyl)chroman-4-amine derivatives requires a systematic approach to characterize their interaction with key components of the monoaminergic system. The monoamine transporter uptake assays and monoamine oxidase inhibition assays described in this guide provide a robust foundation for determining the potency, selectivity, and mechanism of action of these compounds.

By comparing the IC50 and Ki values of novel derivatives against known reference compounds, researchers can establish a clear structure-activity relationship (SAR) and identify promising candidates for further development. Subsequent studies should include assessments of off-target effects, in vitro safety pharmacology, and ultimately, in vivo models to validate the therapeutic potential of these novel chemical entities.

References

  • Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. PMC. Available at: [Link]

  • SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. Available at: [Link]

  • Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. ACS Publications. Available at: [Link]

  • Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. PMC. Available at: [Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC. Available at: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Selected chromone derivatives as inhibitors of monoamine oxidase. ResearchGate. Available at: [Link]

  • MAO-Glo™ Assay Systems. PT. Indolab Utama Distributor Alat Kesehatan. Available at: [Link]

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. ScienceDirect. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. PubMed. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available at: [Link]

  • Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Chemical structure, IC50 values and representative traces of... ResearchGate. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. Available at: [Link]

Sources

Comparing the efficacy of different chiral stationary phases for separation

Author: BenchChem Technical Support Team. Date: March 2026

The isolation of pure enantiomers is a non-negotiable mandate in modern pharmaceutical development. Because biological systems are inherently chiral, the stereoisomers of a racemic drug often exhibit radically different pharmacokinetics, pharmacodynamics, and toxicity profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the gold standard for both analytical quantitation and preparative isolation of these enantiomers.

However, chiral recognition is not a one-size-fits-all mechanism. The selection of a CSP is often viewed empirically—a "screen-and-pray" approach. This guide deconstructs that empiricism, objectively comparing the efficacy of the three dominant classes of CSPs: Polysaccharide-based, Macrocyclic Antibiotic-based, and Cyclodextrin-based phases. By understanding the thermodynamic and steric causalities behind these separations, researchers can transition from trial-and-error to rational method design.

The Mechanistic Mandate: Transient Diastereomeric Complexes

The fundamental causality behind any chiral separation is the formation of transient diastereomeric complexes. When a racemic analyte interacts with a single-enantiomer stationary phase, the spatial arrangement of functional groups dictates interaction energy. According to the classical "three-point interaction model," at least three simultaneous intermolecular interactions (hydrogen bonding,


 interactions, dipole stacking, or steric hindrance) must occur between the CSP and one enantiomer to achieve chiral discrimination. Because the (

)-analyte-CSP complex and the (

)-analyte-CSP complex possess different Gibbs free energies (

), they exhibit different dissociation rate constants, leading to chromatographic resolution[1].

G Racemate Racemic Analyte Mixture (R + S Enantiomers) ComplexR Transient Complex 1 [R-Analyte : CSP] (Lower Interaction Energy) Racemate->ComplexR ComplexS Transient Complex 2 [S-Analyte : CSP] (Higher Interaction Energy) Racemate->ComplexS CSP Chiral Stationary Phase (Single Enantiomer Selector) CSP->ComplexR CSP->ComplexS EluteR Elutes First (Shorter Retention Time) ComplexR->EluteR Fast Dissociation EluteS Elutes Second (Longer Retention Time) ComplexS->EluteS Slow Dissociation

Fig 1: Thermodynamic formation of transient diastereomeric complexes governing chiral elution orders.

Head-to-Head CSP Efficacy Evaluation

Polysaccharide-Based CSPs (Amylose & Cellulose Derivatives)

Polysaccharide phases (e.g., Chiralpak® AD, Chiralcel® OD) dominate the industry, successfully resolving upwards of 80% of all small-molecule pharmaceuticals. These phases consist of a helical carbohydrate polymer backbone derivatized with carbamate or ester linkages, creating chiral grooves[2].

  • The Causality of Efficacy: The high density of urethane linkages provides abundant hydrogen bond donors/acceptors, while substituted phenyl rings offer

    
     interaction sites.
    
  • Coated vs. Immobilized: Historically, derivatives were physically coated onto silica[3]. This severely limited mobile phase options, as solvents like dichloromethane or ethyl acetate would dissolve the chiral selector, stripping the column. Modern immobilized phases (e.g., Chiralpak® IA, IB, IC) covalently bond the polymer to the silica. This allows for an expanded range of organic modifiers, drastically improving analyte solubility for preparative chromatography without sacrificing the high separation factor (

    
    )[2][3].
    
Macrocyclic Glycopeptide Antibiotic CSPs

Phases like Chirobiotic™ T (Teicoplanin) and Chirobiotic™ V (Vancomycin) utilize complex, multi-ring biological molecules containing peptide "baskets" and peripheral carbohydrate moieties.

  • The Causality of Efficacy: These columns are unparalleled for resolving underivatized amino acids, amphoteric molecules, and beta-blockers[4]. They excel in Polar-Ionic Mode (e.g., 100% Methanol with volatile acid/base additives). Why? In highly polar organic environments, the solvation layer around the analyte is minimized, maximizing direct electrostatic interactions between the analyte's ionic groups and the CSP's amine/carboxylic acid sites. Simultaneously, the macrocyclic basket enforces rigid steric exclusion[4].

Cyclodextrin-Based CSPs

Cyclodextrins (e.g., Cyclobond™ I 2000) are cyclic oligosaccharides forming a truncated cone. The interior cavity is highly hydrophobic, while the exterior rim is lined with hydrophilic hydroxyl groups.

  • The Causality of Efficacy: Separation is driven by inclusion complexation . The hydrophobic moiety of the analyte must physically fit into the cyclodextrin cavity, orienting polar groups toward the rim to form hydrogen bonds. This mechanism is highly effective in Reversed-Phase (RP) modes where aqueous mobile phases thermodynamically drive the hydrophobic analyte into the cavity[5].

Quantitative Performance Comparison

The following table synthesizes experimental literature data comparing CSP efficacy for specific, structurally diverse pharmaceutical targets. Resolution (


) values 

indicate baseline separation.
Analyte ClassCompound ExampleSuperior CSP ClassSpecific Column EvaluatedOptimal Mobile Phase ModePeak Resolution (

)
Efficacy Rationale
SSRI Antidepressants FluoxetineCyclodextrinCyclobond I 2000 DM (

-cyclodextrin)
Reversed-Phase2.30Hydrophobic cavity inclusion accommodates the trifluoromethylphenoxy group perfectly[5].
Amino Alcohols Beta-blockersMacrocyclic AntibioticChirobiotic T2 (Teicoplanin)Polar-Ionic Mode> 2.0Strong electrostatic pairing with the teicoplanin peptide backbone maximizes selectivity[4].
NSAIDs 2-Arylpropionic Acids (Ibuprofen)Polysaccharide (Cellulose)Chiralcel OD / EXP B101Normal Phase1.8 - 2.5Chiral recognition relies heavily on the hydrogen bonding of the free carboxylic acid with urethane linkages[6].
Allylic Isomers Allylic EstersPolysaccharide (Immobilized)Chiralpak ICNormal Phase> 3.0Immobilization prevents phase dissolution while rigid carbamate grooves differentiate regio/stereo isomers[2].

Strategic Method Development Workflow

When initiating method development for a novel pharmaceutical intermediate, the approach must be systematic. The workflow below dictates CSP selection based on fundamental molecular profiling rather than random screening.

G Start Analyte Profiling (Identify Functional Groups) Aromatic Aromatic Rings & Strong H-Bond Donors? Start->Aromatic Poly Polysaccharide CSPs (Screen Immobilized Phases First) Aromatic->Poly Yes PolarIonic Amphoteric or Underivatized Amino Acid? Aromatic->PolarIonic No Macro Macrocyclic Antibiotic CSPs (Polar-Ionic Mode) PolarIonic->Macro Yes Hydrophobic Highly Hydrophobic / Alkyl Chains? (Requires Aqueous RP) PolarIonic->Hydrophobic No Hydrophobic->Poly Default Screen Cyclo Cyclodextrin CSPs (Assess Inclusion Fit) Hydrophobic->Cyclo Yes

Fig 2: A logical workflow dictating CSP selection based on the predominant chiral recognition mechanism.

Self-Validating Protocol: Enantiomeric Separation of Racemic Basic Amines

This standardized normal-phase HPLC method utilizing a polysaccharide CSP is designed to separate basic drugs. The presence of basic additives is mechanistically justified below: silica support naturally contains residual, weakly acidic silanols. Free base analytes will interact ionically with these non-chiral silanols, resulting in severe peak tailing and loss of resolution. Adding a volatile base like Diethylamine (DEA) competitively binds these active sites, guaranteeing that the separation is strictly governed by the chiral selector itself[1].

Materials Required:
  • Column: Immobilized Amylose-based CSP (e.g., Chiralpak® IA or AD-H)[1].

  • Analyte: 1 mg/mL of racemic active pharmaceutical ingredient in mobile phase.

  • Mobile Phase (Isocratic): n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).

  • Void Marker: 1,3,5-tri-tert-butylbenzene (10

    
    g/mL).
    
Procedure:
  • Equilibration: Purge the HPLC system with isopropanol, then transition to the normal phase mixture (n-Hexane/Ethanol/DEA). Flush the column at 1.0 mL/min for a minimum of 20 column volumes until the baseline stabilizes (UV detection typically at 254 nm).

  • System Suitability Validation (The Void Marker):

    • Inject 10

      
      L of the void marker.
      
    • Validation checkpoint: The retention time (

      
      ) of the void marker must remain constant (
      
      
      
      ). This validates that the pump is delivering exact volumetric flow and the column bed is fully equilibrated. All subsequent calculations of the retention factor (
      
      
      ) must use this
      
      
      .
  • Analyte Injection: Inject 10

    
    L of the prepared racemic amine sample.
    
  • Chromatographic Evaluation:

    • Observe the two peaks (Enantiomer 1 and 2). Calculate the separation factor:

      
      . A value 
      
      
      
      indicates viable chiral recognition[1].
    • Calculate Resolution:

      
      . A value 
      
      
      
      defines baseline resolution[5].
  • Peak Symmetry Validation: Evaluate the tailing factor (

    
    ) of Enantiomer 2.
    
    • Causality check: If

      
      , the concentration of the DEA additive (0.1%) is insufficient to mask the residual silanols. Increase DEA cautiously up to 0.2%. If 
      
      
      
      , the basic analyte is interacting exclusively with the urethane linkages of the CSP[1].

Conclusion

Optimizing chiral separation is not merely screening columns; it is matching the analyte's 3D spatial properties and functional groups to the thermodynamic environment of the stationary phase. While modern immobilized polysaccharides dominate the analytical landscape for their robustness and versatility[2], macrocyclic antibiotics in polar-ionic modes and cyclodextrins in reversed-phase systems offer essential orthogonal specificities that the seasoned chromatographer must leverage for complex pharmaceuticals[4][5].

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.